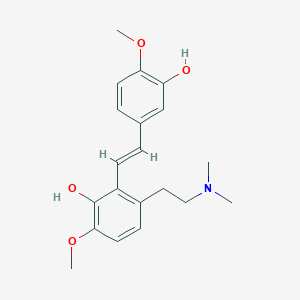
Crassifoline methine
Overview
Description
The compound crassifoline methine, while not explicitly mentioned in the provided papers, seems to be related to the class of compounds studied within the genus Tephrosia and related species. The papers discuss various compounds isolated from plants such as Tephrosia crassifolia and Croton crassifolius, which are known for their complex structures and biological activities. For instance, an isopropenyldihydrofuran biflavanol, which is a type of biflavanoid, was isolated from Tephrosia crassifolia, indicating the presence of unique and diverse secondary metabolites in these plants .
Synthesis Analysis
The synthesis of related compounds, such as crassiflorone, involves intricate organic reactions. The reported synthesis of crassiflorone, a pentacyclic naphthoquinone, includes a Diels-Alder reaction followed by O-protection and a copper(II)-mediated coupling, highlighting the complexity of synthesizing such natural products . Although the synthesis of this compound is not detailed, similar strategies may be applicable for its synthesis, considering the structural complexity of related compounds.
Molecular Structure Analysis
The molecular structures of compounds from these plants are determined using a combination of spectroscopic methods, including UV, IR, NMR, and HR-ESI-MS, as well as X-ray crystallography . These techniques allow for the elucidation of complex structures, such as the biflavanoids and clerodane diterpenoids found in the species of interest. The detailed molecular structure analysis is crucial for understanding the biological activities and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly discussed in the provided papers. However, the synthesis paper implies that the compounds can undergo reactions typical for naphthoquinones and coumarins, such as Diels-Alder reactions and coupling reactions. These reactions are essential for constructing the complex frameworks characteristic of these natural products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds isolated from Tephrosia crassifolia and Croton crassifolius are inferred from their structural features and the methods used for their isolation and characterization . The properties such as solubility, melting points, and stability can be deduced from the molecular structure and the presence of functional groups. However, the specific physical and chemical properties of this compound are not provided in the papers.
Relevant Case Studies
The biological activities of these compounds have been studied, with crassifolins Q-W showing significant anti-inflammatory and anti-angiogenesis activities . These activities were assessed using in vitro models, such as LPS-induced RAW 264.7 macrophages for inflammation and human umbilical vein endothelial cells for angiogenesis. The results indicate that these compounds have potential therapeutic applications, which could be relevant for further studies on this compound.
Scientific Research Applications
Anti-Angiogenic Activity
Research on diterpenoids from the roots of Croton crassifolius, including compounds related to crassifoline methine, has shown promising anti-angiogenic activities. This was determined using a wild-type zebrafish in vivo model, highlighting the potential of these compounds in inhibiting vessel formation and thus contributing to cancer treatment strategies (Wang et al., 2016).
Anti-Inflammatory and Anti-Angiogenesis Activities
A study on clerodane diterpenoids from Croton crassifolius, closely related to this compound, found significant anti-inflammatory and anti-angiogenesis activities. These compounds were effective against inflammatory cytokines and exhibited strong effects in inhibiting angiogenesis, a process critical in cancer development (Li et al., 2021).
Pharmacological Properties of Similar Compounds
Other studies have examined compounds with structural similarities to this compound, revealing various pharmacological properties. These include inhibitory effects on enzymes like xanthine oxidase, implications for neurodegenerative disease treatment, and potential anti-obesity agents due to their inhibitory activity on enzymes like pancreatic lipase (Shahwar et al., 2015); (Pereira et al., 2017).
Safety and Hazards
Crassifoline methine should be handled with care. It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .
properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-21(2)12-11-15-7-10-19(25-4)20(23)16(15)8-5-14-6-9-18(24-3)17(22)13-14/h5-10,13,22-23H,11-12H2,1-4H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOVKEGQRJWFFV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C(C(=C(C=C1)OC)O)C=CC2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=C(C(=C(C=C1)OC)O)/C=C/C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)
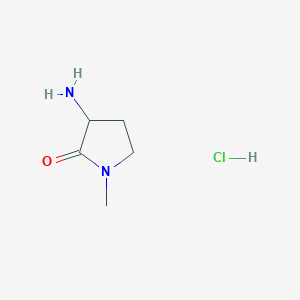
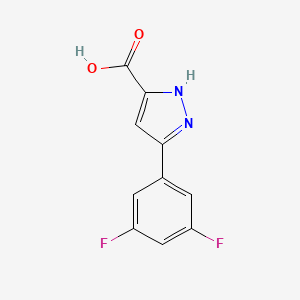
![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)


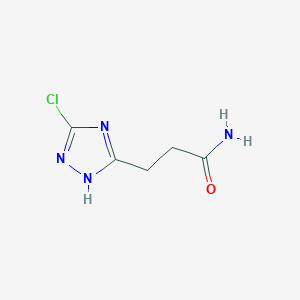
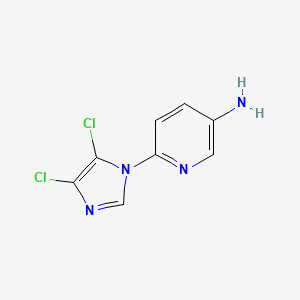
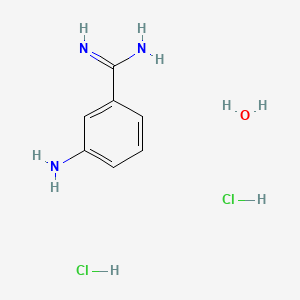
![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)
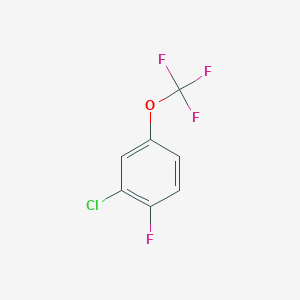
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B3033962.png)
